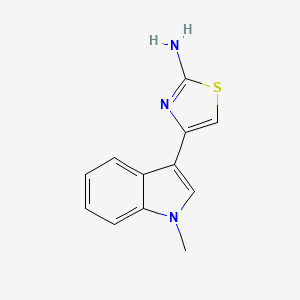

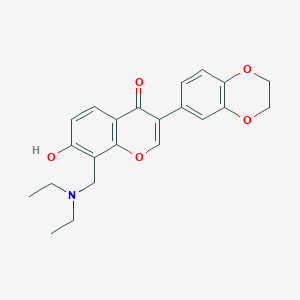

N-(3-(1H-苯并咪唑-2-基)苯基)-4-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They have been found to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .

Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and is part of the structure of many biologically active molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can react with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact molecular structure. For example, 1H-Benzimidazol-2-yl(phenyl)methanol has a molecular formula of C14H12N2O, an average mass of 224.258 Da, and a mono-isotopic mass of 224.094955 Da .

科学研究应用

新型芳香族聚酰亚胺的合成与表征

研究重点是合成新的二胺,包括苯并咪唑衍生物,这些二胺与各种酸酐聚合生成具有显着溶解性和热稳定性的聚酰亚胺。这些材料的降解温度范围为 240°C 至 550°C,并且由于其比热容和热降解性能,可用于高性能应用 (Butt 等,2005)。

苯甲酰胺衍生物的热断裂和重排

本研究深入探讨了 N-苯基苯甲酰胺肟的热断裂和重排,从而合成苯并咪唑和其他产物。该过程通过涉及 N-O 和/或 C-N 键均裂的机理来描述,强调了该化合物在合成苯并咪唑衍生物中的作用 (Gaber 等,2011)。

苯并咪唑作为生物活性化合物

苯并咪唑衍生物,包括 N-[3-(1H-苯并咪唑-2-基)苯基]-4-溴苯甲酰胺,因其治疗潜力而受到重视,展示了广泛的药理活性,如抗菌、抗病毒、抗癌、抗炎和镇痛作用。这项研究强调了该化学物质在制药应用中的重要性 (Salahuddin 等,2017)。

评估为抑制癌细胞增殖

合成了一系列三取代苯并咪唑衍生物,包括所讨论的化合物,并评估了它们对 MDA-MB-231 乳腺癌细胞增殖的抑制作用。这项研究表明这些化合物在癌症治疗中的潜力 (Thimmegowda 等,2008)。

新型抗癌剂

将 2-芳基-5(6)-硝基-1H-苯并咪唑衍生物作为潜在的抗癌剂进行的研究表明,其对人类肿瘤细胞系具有显着的细胞毒活性,表明苯并咪唑衍生物在开发新的抗癌药物方面具有广阔的应用前景 (Romero-Castro 等,2011)。

作用机制

未来方向

The development of new benzimidazole derivatives with improved pharmacological properties is an active area of research. Future directions may include the design and synthesis of novel benzimidazole derivatives, investigation of their biological activities, and development of more efficient and eco-friendly synthetic methods .

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPXPHRQMSVQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2833811.png)

![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)

![1-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2833819.png)

![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)

![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)

![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)